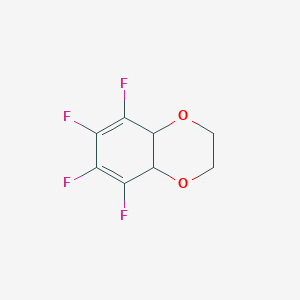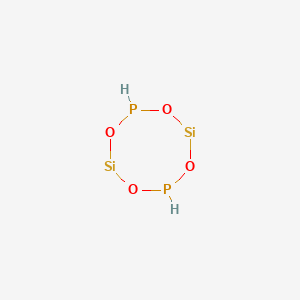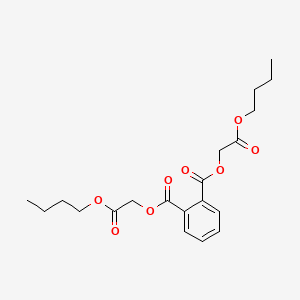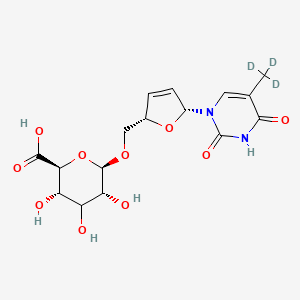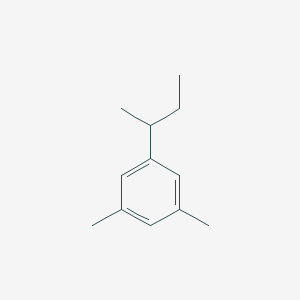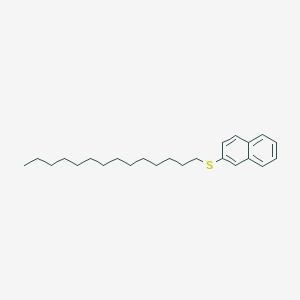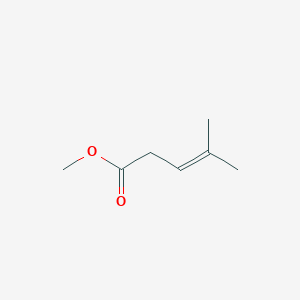
Methylenedigallic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylenedigallic acid is an organic compound with the molecular formula C15H12O10 and a molecular weight of 352.25 g/mol It is known for its unique structure, which includes multiple hydroxyl groups and aromatic rings
準備方法
Synthetic Routes and Reaction Conditions: Methylenedigallic acid can be synthesized through various chemical reactions involving the condensation of gallic acid derivatives. One common method involves the reaction of gallic acid with formaldehyde under acidic conditions, leading to the formation of this compound. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the condensation process.
Industrial Production Methods: In industrial settings, this compound can be produced using high-performance liquid chromatography (HPLC) techniques. The separation and purification of this compound are achieved using reverse-phase HPLC columns with a mobile phase containing acetonitrile, water, and phosphoric acid . This method ensures high purity and yield of the compound.
化学反応の分析
Types of Reactions: Methylenedigallic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups in the compound to hydroxyl groups.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxylated derivatives.
科学的研究の応用
Methylenedigallic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: this compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.
Medicine: The compound has potential therapeutic applications due to its anti-inflammatory and antimicrobial properties.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of methylenedigallic acid involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, this compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. Its antimicrobial activity is linked to its ability to disrupt microbial cell membranes and inhibit the growth of pathogens .
類似化合物との比較
Methylenedigallic acid can be compared to other similar compounds, such as:
Gallic Acid: Both compounds share a similar structure, but this compound has additional methylene bridges, enhancing its stability and reactivity.
Ellagic Acid: This compound is another derivative of gallic acid with similar antioxidant properties but differs in its molecular structure and biological activities.
Tannic Acid: Tannic acid is a polyphenol with multiple gallic acid units, exhibiting similar but more complex chemical behavior compared to this compound .
特性
CAS番号 |
552-21-6 |
|---|---|
分子式 |
C15H12O10 |
分子量 |
352.25 g/mol |
IUPAC名 |
2-[(6-carboxy-2,3,4-trihydroxyphenyl)methyl]-3,4,5-trihydroxybenzoic acid |
InChI |
InChI=1S/C15H12O10/c16-8-2-6(14(22)23)4(10(18)12(8)20)1-5-7(15(24)25)3-9(17)13(21)11(5)19/h2-3,16-21H,1H2,(H,22,23)(H,24,25) |
InChIキー |
HEFYRPDDQCAYRU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1O)O)O)CC2=C(C(=C(C=C2C(=O)O)O)O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


